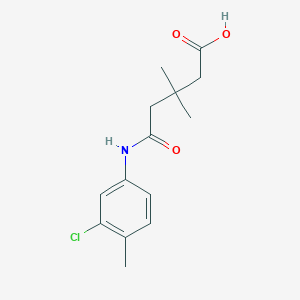![molecular formula C21H21N3O4 B277380 N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, also known as AMN082, is a selective agonist for metabotropic glutamate receptor 7 (mGluR7). It is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is expressed in various regions of the brain. When N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide binds to mGluR7, it activates a signaling pathway that leads to the modulation of neurotransmitter release and synaptic plasticity. This can have effects on various physiological processes, including pain perception, anxiety, and depression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to have effects on synaptic plasticity and long-term potentiation, which are important processes for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments is its selectivity for mGluR7, which allows for specific modulation of this receptor. This can be useful for investigating the role of mGluR7 in various physiological processes. However, a limitation of using N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of interest is the role of mGluR7 in pain perception, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a therapeutic agent for pain management. Another area of interest is the role of mGluR7 in anxiety and depression, and the potential use of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide as a treatment for these conditions. Additionally, further research is needed to investigate the potential off-target effects of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, and to develop more selective compounds for mGluR7 modulation.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves a series of chemical reactions, starting with the reaction of 3-acetylphenol with 4-methoxybenzoyl chloride to form 3-(4-methoxyphenyl)-1-(3-acetylphenyl)-1,2-dihydro-3H-1,2,4-triazol-5-one. This compound is then reacted with 4-bromo-1-butanol to form the intermediate 4-(3-acetylphenyl)-1-(4-methoxyphenyl)-1,2,4-triazol-5-yl)-1-butanol. Finally, this intermediate is reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to form N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR7, which is involved in various physiological processes such as pain perception, anxiety, and depression. N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been used in studies to investigate the role of mGluR7 in these processes, as well as in the regulation of synaptic transmission and plasticity.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
|---|---|
Molekularformel |
C21H21N3O4 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C21H21N3O4/c1-14(25)16-5-3-6-17(13-16)22-19(26)7-4-8-20-23-21(24-28-20)15-9-11-18(27-2)12-10-15/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
UIQJCVYBKXIBCW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)







